molecular formula C10H10N2O2 B13036490 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-

Cat. No.: B13036490
M. Wt: 190.20 g/mol
InChI Key: LJOYIPAFMYUZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-, is an organic compound with the following chemical structure:

C9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2C9​H8​N2​O2​

.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-, can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reagents and conditions is lacking.

Major Products: The major products formed from these reactions would depend on the specific reaction pathway and functional groups involved. Further research is needed to elucidate these details.

Scientific Research Applications

    Chemistry: It may serve as a building block for the synthesis of other compounds.

    Biology: Researchers might explore its interactions with biological molecules.

    Medicine: Investigations could focus on its pharmacological properties.

    Industry: It could find use in materials science or catalysis.

Mechanism of Action

The precise mechanism by which 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-, exerts its effects remains to be fully understood. It likely interacts with specific molecular targets and pathways, but further studies are necessary.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-, with related structures to highlight its uniqueness. Exploring the literature may reveal additional compounds with similar features.

Properties

IUPAC Name

1-ethylpyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-12-6-8(10(13)14)7-4-3-5-11-9(7)12/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOYIPAFMYUZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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